Tetrapropylammonium iodide

概要

説明

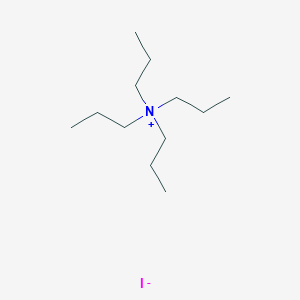

Tetrapropylammonium iodide is an organic compound with the chemical formula ( \text{C}{12}\text{H}{28}\text{IN} ). It is a quaternary ammonium salt, where the nitrogen atom is bonded to four propyl groups and one iodide ion. This compound is typically found as a white to slightly yellow crystalline powder and is known for its use in various chemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Tetrapropylammonium iodide can be synthesized through the quaternization of tripropylamine with an alkyl halide, such as iodomethane. The reaction is typically carried out in an organic solvent like ethanol or acetone, under reflux conditions. The general reaction is as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N} + \text{CH}_3\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_4\text{N}+\text{I}- ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol or acetone to ensure high purity. The compound is then dried under vacuum and stored in a desiccator to prevent moisture absorption .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, the iodide ion can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include silver nitrate (AgNO₃) and sodium hydroxide (NaOH). The reactions are typically carried out in aqueous or alcoholic solutions.

Redox Reactions: Iodine can be oxidized to iodate (IO₃⁻) using strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, with silver nitrate, the product would be tetrapropylammonium nitrate.

Redox Reactions: Oxidation of iodide yields iodate or iodine, depending on the conditions.

科学的研究の応用

Tetrapropylammonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound can be used in studies involving ion transport and membrane permeability.

Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

作用機序

The primary mechanism by which tetrapropylammonium iodide exerts its effects is through its role as a phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reaction. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, making it highly versatile in catalysis. The iodide ion can also participate in redox reactions, contributing to its reactivity in various chemical processes .

類似化合物との比較

- Tetramethylammonium iodide

- Tetraethylammonium iodide

- Tetrabutylammonium iodide

- Tetrapentylammonium iodide

Comparison: Tetrapropylammonium iodide is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a phase transfer catalyst compared to its shorter-chain counterparts like tetramethylammonium iodide, which is more hydrophilic, and longer-chain counterparts like tetrabutylammonium iodide, which are more hydrophobic .

生物活性

Tetrapropylammonium iodide (TPAI), a quaternary ammonium salt, has garnered attention for its diverse biological activities and applications in various fields. This article explores its biological activity, including its antibacterial properties, role in neuroscience research, and catalytic functions in organic synthesis.

Chemical Structure and Properties

This compound has the chemical formula . It consists of a tetrapropylammonium cation and an iodide anion, making it soluble in both polar and non-polar solvents. This solubility enhances its utility as a phase transfer catalyst, facilitating reactions between immiscible phases such as water and organic solvents.

Antibacterial Activity

TPAI has been shown to exhibit significant antibacterial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, although the exact pathway remains under investigation.

Case Studies on Antibacterial Efficacy

- Study on Staphylococcus aureus : TPAI demonstrated effective antibacterial properties against Staphylococcus aureus, showing potential as a therapeutic agent in treating infections caused by this pathogen.

- Broad-Spectrum Activity : Research indicates that TPAI's efficacy extends to multiple bacterial species, suggesting its potential use in developing new antimicrobial agents.

Role in Neuroscience Research

TPAI is utilized in neuroscience to study ion channel function and neurotransmission. It has been identified as a blocker of specific potassium channels, which are crucial for various neurological processes.

Research Findings

- Potassium Channel Blockade : Studies have shown that TPAI selectively blocks certain types of potassium channels in rat dorsal root ganglion neurons, aiding researchers in understanding their role in pain signaling and other neurological functions.

Catalytic Applications

As a phase transfer catalyst, TPAI facilitates numerous chemical reactions that would otherwise be challenging due to solubility issues between reactants. Its ability to stabilize transition states during reactions significantly influences reaction pathways and selectivity.

Summary of Catalytic Activity

| Reaction Type | Description |

|---|---|

| Finkelstein Reaction | Converts alkyl halides to alkyl iodides using TPAI as a catalyst. |

| Synthesis of Ionic Liquids | Serves as a precursor for synthesizing ionic liquids with unique properties suitable for various applications. |

| Phase Transfer Catalysis | Enhances reaction efficiency by enabling reactants from different phases to interact effectively. |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quaternary ammonium compounds, which may also exhibit biological activities. Below is a comparison table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium iodide | More hydrophobic; widely used in organic synthesis | |

| Tetraethylammonium iodide | Smaller cation; utilized in pharmacological studies | |

| Tetramethylammonium iodide | Smaller size; potential applications in biochemistry |

特性

IUPAC Name |

tetrapropylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDJYKZFZVASJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883343 | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapropylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tetrapropylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

631-40-3 | |

| Record name | Tetrapropylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrapropylammonium iodide?

A1: The molecular formula of this compound is C12H28NI, and its molecular weight is 313.29 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques have been employed to characterize TPAI, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and interactions between TPAI and other components in mixtures, such as polymers and solvents. [, , , , ]

- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can confirm the structure of TPAI and its derivatives. []

- X-ray Diffraction (XRD): XRD provides insights into the crystalline nature and structure of TPAI, particularly in its pure form and within composite materials. [, , , , ]

Q3: What are the primary applications of this compound?

A3: TPAI is mainly used as an electrolyte component in electrochemical devices, particularly dye-sensitized solar cells (DSSCs). [, , , , , , , , , ]

Q4: How does the concentration of this compound affect the performance of DSSCs?

A4: The concentration of TPAI in electrolytes significantly influences the ionic conductivity and overall performance of DSSCs. Studies have shown that increasing TPAI concentration initially enhances conductivity, but excessive amounts can lead to decreased performance due to increased viscosity and reduced ion mobility. [, , , ]

Q5: What are the advantages of using gel polymer electrolytes (GPEs) containing TPAI in DSSCs compared to liquid electrolytes?

A5: GPEs incorporating TPAI offer several advantages over liquid electrolytes in DSSCs, including:

- Improved stability: GPEs are less prone to leakage and evaporation, enhancing the long-term stability of DSSCs. [, , , ]

- Enhanced safety: The gel-like nature of GPEs reduces the risk of leakage and potential hazards associated with liquid electrolytes. [, ]

- Flexibility and processability: GPEs offer greater flexibility in device design and fabrication compared to liquid electrolytes. [, , ]

Q6: What polymers are commonly used with TPAI in GPEs for DSSCs?

A6: Various polymers have been investigated for their compatibility with TPAI in GPEs. Some commonly used polymers include:

- Poly(ethylene oxide) (PEO): PEO is a widely studied polymer for GPEs due to its good ionic conductivity and ability to solvate TPAI. [, , ]

- Polyacrylonitrile (PAN): PAN-based GPEs have demonstrated good ionic conductivity and compatibility with TPAI. [, ]

- Poly(vinyl alcohol) (PVA): PVA is a biodegradable and biocompatible polymer that has shown promising results in GPEs with TPAI. [, ]

- N-phthaloyl chitosan (PhCh): This chitosan derivative offers good solubility in organic solvents and has been successfully used in GPEs with TPAI. [, , ]

Q7: What is the role of plasticizers in TPAI-containing GPEs for DSSCs?

A7: Plasticizers are often added to GPEs to improve their mechanical properties, enhance ionic conductivity, and facilitate ion transport. Commonly used plasticizers include ethylene carbonate (EC) and propylene carbonate (PC). [, , , , , , , ]

Q8: How does the addition of nanoparticles affect the performance of GPEs containing TPAI in DSSCs?

A8: Incorporating nanoparticles, such as TiO2 [, ] or Ag nanoparticles [], into TPAI-containing GPEs can enhance the performance of DSSCs by:

- Increasing surface area: Nanoparticles provide a larger surface area for electrolyte-electrode contact, improving charge transfer processes. []

- Enhancing light scattering: Certain nanoparticles, like Ag, can scatter light within the DSSC, increasing light absorption by the dye and improving efficiency. []

- Acting as a barrier for electron recombination: Nanoparticles can act as physical barriers, reducing electron recombination from the TiO2 to the oxidized dye, thus enhancing efficiency. []

Q9: What are the limitations of using TPAI in GPEs for DSSCs?

A9: Despite the advantages, TPAI-based GPEs have some limitations:

- Lower ionic conductivity: GPEs generally exhibit lower ionic conductivity compared to liquid electrolytes, potentially limiting the overall efficiency of DSSCs. [, , ]

- Long-term stability: While more stable than liquid electrolytes, GPEs can still experience degradation over extended periods, affecting their performance. []

- Temperature dependence: The ionic conductivity of GPEs is often temperature-dependent, with performance decreasing at lower temperatures. []

Q10: How is computational chemistry used in research on TPAI and DSSCs?

A10: Computational chemistry plays a crucial role in understanding the properties and behavior of TPAI in DSSCs. For example, it can be used to:

- Investigate ion transport mechanisms: Simulations can provide insights into the movement of ions within the electrolyte and at the electrode interfaces. []

- Study interactions between components: Computational models can help understand the interactions between TPAI, polymers, plasticizers, and other additives in GPEs. []

- Predict electrolyte properties: Calculations can be used to predict properties like ionic conductivity and diffusion coefficients of electrolytes containing TPAI. []

Q11: What are some future research directions for TPAI and its applications in DSSCs?

A11: Future research on TPAI for DSSC applications could focus on:

- Developing novel GPE compositions: Exploring new polymer blends, plasticizers, and additives to enhance ionic conductivity, stability, and performance. [, ]

- Optimizing nanoparticle incorporation: Investigating the optimal size, shape, and concentration of nanoparticles for improved efficiency and stability. [, ]

- Understanding degradation mechanisms: Studying the degradation pathways of GPEs to develop strategies for enhancing long-term stability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。